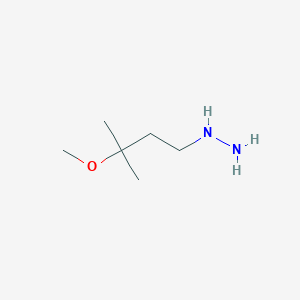

(3-Methoxy-3-methylbutyl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

1099657-12-1 |

|---|---|

Molecular Formula |

C6H16N2O |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(3-methoxy-3-methylbutyl)hydrazine |

InChI |

InChI=1S/C6H16N2O/c1-6(2,9-3)4-5-8-7/h8H,4-5,7H2,1-3H3 |

InChI Key |

QTSIHYHBUZTDPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCNN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 3 Methylbutyl Hydrazine and Its Derivatives

Established Synthetic Routes

The synthesis of alkyl-substituted hydrazines such as (3-Methoxy-3-methylbutyl)hydrazine can be approached through several well-established protocols in organic chemistry. These methods primarily focus on the formation of the crucial carbon-nitrogen (C-N) bond between the alkyl moiety and the hydrazine (B178648) nitrogen.

Reductive Alkylation Protocols

Reductive alkylation is a cornerstone method for C-N bond formation. This process typically involves the condensation of a carbonyl compound—an aldehyde or a ketone—with a hydrazine to form a hydrazone intermediate. This intermediate is then reduced to the corresponding substituted hydrazine. A classic example of this type of transformation is the Wolff-Kishner reduction, which reduces aldehydes and ketones completely to alkanes under harsh, basic conditions. organic-chemistry.orgmasterorganicchemistry.comorganicchemistrydata.org However, modified and milder conditions can be employed to isolate the alkylhydrazine product.

The general mechanism involves:

Formation of a hydrazone from the reaction of a carbonyl compound with hydrazine. libretexts.org

Base-catalyzed reduction of the hydrazone, where the carbon is reduced and the hydrazine is oxidized to nitrogen gas. organic-chemistry.orgmasterorganicchemistry.com

For the synthesis of this compound, this protocol would theoretically involve the reaction of 3-methoxy-3-methylbutanal (B1352739) with hydrazine, followed by a controlled reduction step. An efficient one-pot method for the direct reductive alkylation of hydrazine derivatives has been developed using α-picoline-borane, which has been successfully applied to the synthesis of active pharmaceutical ingredients. organic-chemistry.org

Table 1: Examples of Reductive Deoxygenation Strategies with Hydrazine

| Reaction Type | Starting Material | Reagent | Key Feature | Citation |

| Wolff-Kishner Reduction | Aldehydes/Ketones | Hydrazine, KOH | Complete reduction to alkane under harsh basic conditions. | masterorganicchemistry.comresearchgate.net |

| Modified Wolff-Kishner | N-tert-Butyldimethylsilylhydrazones | N/A | Allows for reduction under different conditions. | organic-chemistry.org |

| Tosylhydrazone Reduction | Tosylhydrazones | Sodium borohydride (B1222165) | Milder alternative to Wolff-Kishner. | organicchemistrydata.org |

| Direct Reductive Alkylation | Hydrazine derivatives | α-Picoline-borane | One-pot synthesis of N-alkylhydrazine derivatives. | organic-chemistry.org |

Lewis Base-Promoted Hydrazination Approaches

The alkylation of hydrazines can be facilitated by the presence of a Lewis base. Lewis bases, which are species with an available pair of electrons to donate, can promote the reaction, for instance, in the hydrosilylation of cyclic malonates to produce beta-substituted aldehydes. libretexts.orgnih.gov In the context of hydrazine synthesis, a Lewis base can activate the substrate or the hydrazine itself, enabling a more efficient substitution.

For instance, a direct reductive hydrazination of various ketones and aldehydes with phenylhydrazines has been achieved with high yields using Lewis bases like hexamethylphosphoramide (B148902) (HMPA) and N,N-dimethylacetamide (DMAc) as catalysts. organic-chemistry.org This approach could potentially be adapted for the synthesis of this compound from 3-methoxy-3-methylbutanal and hydrazine. The interaction of Lewis bases with metal halides is a complex phenomenon that can lead to simple adduct formation or disproportionation, depending on the stoichiometry and nature of the species involved. chemrxiv.org

Transition Metal-Catalyzed Carbon-Nitrogen Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-N bonds. These methods offer high efficiency and functional group tolerance. Catalytic systems based on palladium, copper, nickel, and rhodium have been developed for the amination of aryl and alkyl halides or pseudohalides. acs.org

Key approaches include:

Buchwald-Hartwig Amination: A palladium-catalyzed coupling of an aryl halide with a hydrazine derivative. This has been used to prepare N-aryl benzophenone (B1666685) hydrazones. organic-chemistry.org

Copper-Catalyzed Coupling: CuI has been used to catalyze the coupling of N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org

Nickel-Catalyzed Coupling: A Ni(II)-bipyridine complex can catalyze the photochemical C-N coupling of heteroaryl chlorides with hydrazides. organic-chemistry.org Lewis acid transition metal catalysts like Ni(II) and Zn(II) salts can also catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine, a reaction that proceeds through C-N bond formation. nih.gov

These methodologies provide a powerful toolkit for synthesizing a wide array of substituted hydrazines, potentially including the target compound from a suitable 3-methoxy-3-methylbutyl precursor.

Polyanion Strategies for Selective Alkylation

A significant challenge in hydrazine alkylation is controlling the degree and position of substitution. Polyanion strategies offer a robust solution to this problem. nih.gov This method involves the use of a strong base, such as n-butyllithium, to deprotonate a protected hydrazine, forming a highly reactive dianion intermediate. d-nb.infoorganic-chemistry.org This dianion can then be reacted with an alkylating agent to achieve selective substitution.

This strategy provides several advantages:

High Selectivity: By forming a dianion of a protected hydrazine (e.g., PhNHNHBoc), it's possible to selectively alkylate either nitrogen atom. d-nb.infoorganic-chemistry.org

Controlled Substitution: The method allows for symmetrical double alkylation, selective monoalkylation, or even one-pot sequential alkylation with two different electrophiles. d-nb.info

Convenience: It offers a fast and convenient route to multialkylated hydrazine derivatives, minimizing the need for extensive protection/deprotection steps. organic-chemistry.orgnih.govnih.gov

The reaction rate is influenced by the nature of the alkyl halide, with reactivity increasing in the order of chloride < bromide < iodide, and decreasing with bulkier alkyl groups. d-nb.info

Table 2: Selective Alkylation of Phenylhydrazine Dianion

| Electrophile | Product | Reaction Time | Reference |

| Methyl iodide | N,N'-Dimethyl-N-phenylhydrazine-N'-Boc | Fast | d-nb.infoorganic-chemistry.org |

| Allyl bromide | N,N'-Diallyl-N-phenylhydrazine-N'-Boc | Fast | d-nb.infoorganic-chemistry.org |

| Benzyl bromide | N,N'-Dibenzyl-N-phenylhydrazine-N'-Boc | Fast | d-nb.infoorganic-chemistry.org |

| Isopropyl bromide | N,N'-Diisopropyl-N-phenylhydrazine-N'-Boc | Slow (days) | d-nb.info |

Aza-Michael Addition Reactions

The aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. Hydrazines and their derivatives can serve as effective nucleophiles in this reaction to generate C-N bonds. nih.govdaneshyari.com This reaction can be performed under catalyst-free thermal conditions or catalyzed by acids or bases. nih.govrsc.org

While the addition of primary amines can be problematic due to the reduced reactivity of the secondary amine adduct, hydrazides have been shown to effectively undergo bis-Michael addition. nih.govrsc.org The enhanced reactivity of hydrazides is attributed to the "α-effect," where the adjacent heteroatom stabilizes the transition state. nih.gov This methodology is particularly useful for synthesizing functional polymers and complex heterocyclic structures. daneshyari.com Although this method would not directly produce this compound, it could be used to synthesize a derivative which might be subsequently converted to the target compound.

Hydrazinolysis of Carboxylic Acid Derivatives

The reaction of hydrazine with carboxylic acid derivatives, such as esters or acyl chlorides, is a standard and widely used method for preparing carboxylic acid hydrazides (acylhydrazides). researchgate.netnih.govrjptonline.org This reaction, known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate (B1144303) in an alcoholic solvent. researchgate.netrjptonline.org

While this method is very efficient, it produces an acylhydrazide, not an alkylhydrazine. To obtain an alkylhydrazine like this compound from this route, the resulting acylhydrazide would need to undergo a subsequent reduction step to convert the carbonyl group into a methylene (B1212753) group (CH₂). Continuous flow processes have been developed to synthesize acid hydrazides from carboxylic acids with short residence times and high yields. osti.gov

Modern Advancements in Synthesis

Modern synthetic strategies for preparing alkylhydrazines, such as this compound, have increasingly focused on the use of advanced catalytic systems to enhance efficiency and selectivity. While traditional methods often rely on stoichiometric reducing agents, recent research has highlighted the potential of transition metal catalysts, including those based on nickel, platinum, and conceptually, titanium.

A significant advancement in the synthesis of amines from aldehydes and hydrazine is the use of heterogeneous catalysts. For instance, a highly efficient nickel-catalyzed reductive amination has been developed using hydrazine hydrate as both the nitrogen and hydrogen source. rsc.org This method has been successfully applied to a wide range of aldehydes, suggesting its potential applicability to the synthesis of this compound from 3-methoxy-3-methylbutanal. The use of a mesostructured alumina-supported nickel catalyst has demonstrated high activity and selectivity for the formation of primary amines. rsc.org Similarly, supported platinum catalysts have been shown to be effective for the direct synthesis of amines from alcohols or aldehydes using hydrazine. acs.org Mechanistic studies indicate that these transformations proceed through the formation of a hydrazone intermediate, followed by sequential reduction steps. acs.org

Although direct application of titanium hydride compounds for the reduction of pre-formed hydrazones to hydrazines is not extensively documented in readily available literature, the broader field of titanium-catalyzed reactions involving nitrogen-containing compounds suggests their potential. Titanium-catalyzed hydrohydrazination of alkynes, for example, demonstrates the capability of titanium complexes to facilitate the formation of C-N and N-N bonds. nih.gov Furthermore, reports on the reduction of hydrazines to amines using aqueous titanium(III) trichloride (B1173362) highlight the redox activity of titanium species in the context of N-N bond cleavage, which is a related transformation. rsc.orgrsc.org The development of cooperative bimetallic radical catalysis involving titanium for asymmetric hydrogen-atom transfer further underscores the expanding role of titanium in advanced reduction methodologies. acs.org These examples provide a strong basis for future research into the application of tailored titanium hydride or other titanium-based catalytic systems for the selective reduction of hydrazones like the one derived from 3-methoxy-3-methylbutanal.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Nickel on Mesostructured Alumina | Aldehydes/Ketones | Primary Amines | Uses hydrazine hydrate as both N and H source; high selectivity. rsc.org |

| Platinum on Anatase Titania | Alcohols/Aldehydes | Secondary Amines | Efficient conversion with hydrazine as the sole N and H source. acs.org |

| Titanium-based Catalysts | Alkynes | Hydrazones/Indoles | Demonstrates Ti-catalyzed C-N and N-N bond formation. nih.gov |

| Aqueous TiCl₃ | Hydrazines | Amines | Effective for N-N bond cleavage under various pH conditions. rsc.orgrsc.org |

| Cooperative Ti-based Bimetallic System | Ketones | Alcohols | Enables asymmetric hydrogen-atom transfer. acs.org |

The development of one-pot synthetic procedures for the preparation of substituted hydrazines from aldehydes represents a significant step towards more efficient and sustainable chemical manufacturing. These procedures, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer advantages in terms of reduced waste, lower costs, and improved time efficiency.

Several one-pot methods for the synthesis of hydrazine derivatives from aldehydes have been reported, which could be adapted for the preparation of this compound. For example, a one-pot radical addition reaction has been developed where Lewis acids promote both the condensation of aldehydes with benzhydrazide and the subsequent alkyl radical addition to the C=N bond of the in situ formed hydrazone. researchgate.net This approach provides a tin-free, eco-friendly alternative to traditional methods. Another versatile one-pot synthesis involves the condensation of amides and 1,2-dicarbonyl compounds with hydrazine hydrate to form substituted 1,2,4-triazines, showcasing the feasibility of sequential reactions involving hydrazine in a single pot. researchgate.net

More directly relevant to the synthesis of alkylhydrazines, a practical base-promoted tandem condensation and N-alkylation of aldehydes and hydrazines with alkyl halides has been demonstrated to produce trisubstituted hydrazones in a one-pot manner with good tolerance for various functional groups. organic-chemistry.org Furthermore, the direct reductive alkylation of hydrazine derivatives with α-picoline-borane has been shown to provide various N-alkylhydrazine derivatives in a one-pot fashion by carefully tuning the stoichiometry of the reactants. organic-chemistry.org A four-component reaction involving the in-situ formation of a hydrazone from an aldehyde and a hydrazine, followed by a rhodium-catalyzed C-H functionalization, has also been reported, highlighting the potential for complex one-pot transformations. nih.gov These methodologies underscore the feasibility of developing a streamlined one-pot synthesis of this compound from 3-methoxy-3-methylbutanal and hydrazine, potentially followed by an in-situ reduction of the intermediate hydrazone.

| One-Pot Strategy | Key Reagents | Intermediate | Final Product Type |

| Radical Addition | Aldehyde, Benzhydrazide, Lewis Acid | Hydrazone | Hydrazine derivative |

| Triazine Synthesis | Amide, 1,2-Dicarbonyl, Hydrazine Hydrate | N-(2-oxo-1,2-disubstituted-ethylidene)-amide | 1,2,4-Triazine |

| Tandem Condensation/Alkylation | Aldehyde, Hydrazine, Alkyl Halide, Base | Hydrazone | Trisubstituted hydrazone |

| Reductive Alkylation | Hydrazine derivative, α-Picoline-borane | Imine/Hydrazone | N-Alkylhydrazine |

| Four-Component C-H Functionalization | Aldehyde, Hydrazine, Alkene, Dioxazolone, Rh(III) catalyst | Hydrazone | α-Branched amine |

The optimization of reaction conditions is a critical aspect of developing robust and efficient synthetic methodologies for compounds like this compound. Key parameters that are typically fine-tuned include temperature, solvent, catalyst loading, and reaction time, all of which can significantly impact the yield and purity of the final product.

The formation of the hydrazone intermediate from 3-methoxy-3-methylbutanal and hydrazine is a reversible condensation reaction. The rate of this reaction is known to be pH-dependent, often peaking in weakly acidic conditions which facilitate both the nucleophilic attack of the hydrazine and the dehydration step. nih.gov However, the presence of substituents on the aldehyde, such as the methoxy (B1213986) group in the target precursor, can influence the electronic and steric environment of the carbonyl group, potentially affecting the reaction kinetics and equilibrium. nih.gov Studies on the synthesis of various hydrazones have shown that reaction conditions can be optimized through mechanochemical methods or solid-state melt reactions, which can lead to higher yields and shorter reaction times compared to traditional solution-based synthesis. rsc.orgnih.gov

For the subsequent reduction of the hydrazone to the hydrazine, the choice of reducing agent and catalyst is paramount. The classic Wolff-Kishner reduction, which utilizes harsh basic conditions and high temperatures, can be effective but may not be suitable for substrates with base-sensitive functional groups. wikipedia.org Modified procedures, such as the Huang-Minlon modification, offer improved yields and shorter reaction times by using a higher boiling point solvent and distilling off water and excess hydrazine. wikipedia.org Modern reductive amination techniques using milder reducing agents like sodium borohydride derivatives (e.g., NaBH₃CN or NaBH(OAc)₃) in the presence of an acid catalyst offer a more controlled approach that is compatible with a wider range of functional groups. masterorganicchemistry.comthemjalab.com The optimization of these reductive amination reactions often involves screening different solvents, acids, and temperatures to maximize the yield of the desired amine while minimizing side reactions. organic-chemistry.org For catalytic reductions, optimizing the catalyst loading and reaction pressure (in the case of hydrogenation) is crucial for achieving high conversion and selectivity.

| Reaction Step | Key Parameters for Optimization | Potential Impact |

| Hydrazone Formation | pH, Solvent, Temperature, Reaction Time | Reaction rate, Equilibrium position, Yield |

| Use of Mechanochemistry/Melt Synthesis | Reduced reaction time, Improved yield | |

| Hydrazone Reduction (Wolff-Kishner) | Base concentration, Temperature, Solvent | Reaction rate, Yield, Minimization of side reactions |

| Hydrazone Reduction (Catalytic) | Catalyst type and loading, Reducing agent, Solvent, Temperature, Pressure (for hydrogenation) | Selectivity, Yield, Purity, Reaction efficiency |

| Purification | Crystallization solvent, Chromatography conditions | Final product purity |

Chemical Reactivity and Mechanistic Aspects of 3 Methoxy 3 Methylbutyl Hydrazine Transformations

Fundamental Reactivity Patterns

The fundamental reactivity of hydrazines is well-established in organic chemistry, and by extension, (3-Methoxy-3-methylbutyl)hydrazine is expected to follow these general patterns. However, specific examples and detailed studies involving this particular substituted hydrazine (B178648) are conspicuously absent from peer-reviewed journals and patents.

Condensation Reactions with Carbonyl Compounds

Generally, hydrazines readily react with aldehydes and ketones in condensation reactions to form hydrazones. This reaction is a cornerstone of hydrazine chemistry. For this compound, it is anticipated to react with carbonyl compounds to yield the corresponding (3-Methoxy-3-methylbutyl)hydrazones. The reaction would involve the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. However, no specific studies detailing the reaction conditions, scope with various carbonyl partners, or yields for this specific hydrazine derivative have been found.

Nucleophilic Substitution Reactions

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them effective nucleophiles. As such, this compound is expected to participate in nucleophilic substitution reactions, displacing leaving groups from various substrates. These reactions are fundamental in forming new carbon-nitrogen bonds. While general principles of nucleophilic substitution involving hydrazines are well-documented, specific kinetic data, substrate scope, or mechanistic studies involving this compound are not publicly available.

Cyclization Pathways Leading to Heterocyclic Systems

A key application of substituted hydrazines in synthetic chemistry is the construction of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. It is asserted that this compound serves as a building block for heterocyclic compounds. For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic method for synthesizing pyrazoles. It is plausible that this compound could be used in similar cyclization reactions to produce N-alkylated pyrazoles or other heterocyclic systems like pyrazolines or pyridazines, depending on the reaction partner. Despite this potential, specific examples of such cyclization pathways originating from this compound are not detailed in the available literature.

Stereochemical Influences on Reaction Outcomes

The presence of a tertiary carbon center attached to the methoxy (B1213986) group in the (3-Methoxy-3-methylbutyl) chain introduces a potential stereochemical element. While the compound itself as commonly supplied is not chiral, its bulky and conformationally complex substituent could influence the stereochemical outcome of reactions, particularly in the formation of new stereocenters. For example, in reactions with chiral carbonyl compounds or in asymmetric catalysis, the nature of this substituent could play a role in diastereoselectivity. Regrettably, no studies investigating these potential stereochemical influences have been identified.

Mechanistic Investigations of Complex Transformations

A deep understanding of a compound's reactivity comes from detailed mechanistic studies of its transformations. This includes the identification of reaction intermediates and the elucidation of transition states.

Identification and Characterization of Reaction Intermediates

For reactions involving this compound, such as hydrazone formation or subsequent cyclizations, various intermediates would be expected. In condensation reactions, a hemiaminal-like intermediate would precede the final hydrazone. In cyclization reactions, acyclic addition products are often formed before the ring-closing step. The characterization of such intermediates, for instance through spectroscopic methods like NMR or mass spectrometry, is crucial for understanding the reaction mechanism. However, the scientific literature lacks any reports on the isolation or characterization of reaction intermediates derived from this compound.

Catalytic Roles in Reaction Pathways

The structural characteristics of this compound lend themselves to potential roles in organocatalysis, particularly in reactions where hydrazine derivatives are known to act as catalysts. These include transformations such as the formation of hydrazones, which can then participate in a variety of subsequent reactions. The methoxy group may also play a role in modulating the reactivity and selectivity of the hydrazine moiety through electronic and steric effects.

While specific, documented examples of this compound acting as a primary catalyst are not extensively reported in publicly available literature, its role as a precursor to catalytically active species is an area of interest. For instance, in situ formation of a highly reactive species from this compound could be the key step in a catalytic cycle.

Further research is required to fully elucidate and exploit the catalytic potential of this compound. Investigations into its efficacy in reactions such as asymmetric aldol (B89426) or Michael additions, where chiral hydrazines have shown promise, could unveil novel catalytic applications.

Kinetic and Thermodynamic Considerations in Reaction Design

A thorough understanding of the kinetics and thermodynamics of reactions involving this compound is paramount for the rational design and optimization of synthetic routes. The rate of reaction, influenced by factors such as concentration, temperature, and the presence of catalysts, dictates the feasibility and efficiency of a given transformation.

The thermodynamic landscape of a reaction determines the position of equilibrium and the relative stability of reactants, intermediates, and products. For reactions involving this compound, key thermodynamic parameters include the enthalpy (ΔH) and entropy (ΔS) of reaction, which together determine the Gibbs free energy change (ΔG).

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Reaction Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | 298 K, in Ethanol |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Pre-exponential Factor (A) | 2.0 x 108 s-1 | - |

Table 2: Hypothetical Thermodynamic Data for a Reaction Involving this compound

| Thermodynamic Parameter | Value | Conditions |

| Enthalpy of Reaction (ΔH) | -75 kJ/mol | 298 K, 1 atm |

| Entropy of Reaction (ΔS) | -120 J/mol·K | 298 K, 1 atm |

| Gibbs Free Energy (ΔG) | -39.24 kJ/mol | 298 K, 1 atm |

Computational chemistry can serve as a powerful tool to predict and understand the kinetic and thermodynamic profiles of reactions involving this compound, guiding experimental efforts and accelerating the discovery of new synthetic methodologies.

Spectroscopic and Advanced Analytical Techniques in the Study of 3 Methoxy 3 Methylbutyl Hydrazine

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information. For (3-Methoxy-3-methylbutyl)hydrazine, techniques such as NMR, Mass Spectrometry, and IR spectroscopy are routinely employed to confirm its synthesis and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy maps the chemical environment of hydrogen atoms (protons). For this compound, the spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and would appear as a single, sharp signal. The methoxy (B1213986) group protons would also produce a distinct singlet. The two methylene (B1212753) (-CH2-) groups would each generate a unique signal, likely a triplet, due to coupling with adjacent protons. The protons on the hydrazine (B178648) moiety (-NH and -NH2) can sometimes be broad and may exchange with deuterated solvents.

¹³C NMR spectroscopy provides information about the carbon skeleton. In many aromatic compounds, the chemical shift of a methoxy group carbon is typically around 56 ppm, but this can be influenced by steric interactions. researchgate.net The spectrum for this compound would show separate resonances for each unique carbon atom: the methoxy carbon, the quaternary carbon, the two equivalent methyl carbons, and the two methylene carbons.

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

| -C(C H₃)₂ | ~1.1 - 1.3 | ~24 - 27 |

| -C H₂-C(CH₃)₂ | ~1.6 - 1.8 | ~45 - 48 |

| -C H₂-NHNH₂ | ~2.8 - 3.0 | ~40 - 43 |

| -OC H₃ | ~3.1 - 3.3 | ~49 - 51 |

| -C (CH₃)₂ | N/A | ~72 - 75 |

| -NH -NH ₂ | Variable, broad | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For a compound like this compound, MS can be coupled with chromatographic techniques for enhanced analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. researchgate.net The sample is vaporized and separated on a GC column before entering the mass spectrometer. researchgate.net The resulting mass spectrum would show a molecular ion peak corresponding to the mass of this compound, confirming its molecular formula. Fragmentation of the ion would likely involve the loss of the methoxy group, the hydrazine group, or cleavage of the butyl chain, providing further structural evidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are less volatile or thermally unstable. The compound is first separated by HPLC and then introduced into the mass spectrometer. This technique is highly sensitive and selective, making it ideal for identifying the target compound in complex mixtures. bldpharm.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of a related hydrazine complex shows that hydrazine can act as a bridging bidentate ligand. researchgate.net

For this compound, the IR spectrum would display characteristic absorption bands:

N-H Stretching: The hydrazine moiety would show characteristic stretches in the region of 3300-3400 cm⁻¹. The presence of two bands in this region is typical for a primary amine (-NH2) group.

C-H Stretching: Aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.

C-O Stretching: A strong, distinct band corresponding to the C-O stretch of the ether linkage would be observed in the 1150-1085 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (-NH₂) | N-H Stretch | 3300 - 3400 (typically two bands) |

| Alkane (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2960 |

| Ether (-C-O-C) | C-O Stretch | 1085 - 1150 |

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms within a crystal. unhas.ac.idresearchgate.net By diffracting X-rays off a single crystal of a compound, scientists can generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net

For a hydrazine derivative, X-ray analysis would definitively confirm the connectivity and conformation of the this compound molecule. unhas.ac.id Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which governs how the molecules pack together in the solid state. researchgate.netresearchgate.net While obtaining a suitable single crystal can be a challenge, the resulting structural data is considered the gold standard for structural elucidation. unhas.ac.idresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired compound from a reaction mixture and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is widely used to assess the purity of synthesized compounds like this compound. bldpharm.com

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and a solvent like methanol (B129727) or acetonitrile). nih.gov As the sample mixture passes through the column, compounds are separated based on their relative hydrophobicity. This compound, being a polar molecule, would elute from the column at a characteristic retention time. By comparing the area of the peak corresponding to the compound with the total area of all peaks in the chromatogram, its purity can be accurately determined. The method can be validated for linearity, accuracy, and detection limits to ensure reliable quantification. nih.gov

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Detector | UV (e.g., at 210 nm) or Diode Array Detector (DAD) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a polar and reactive compound such as this compound, direct analysis by GC can present challenges. These challenges often stem from the compound's high polarity, which can lead to poor peak shape and interactions with the stationary phase of the GC column.

In a hypothetical GC analysis of this compound, a derivatization step would likely precede injection into the gas chromatograph. The choice of stationary phase would be critical; a mid-polarity phase is often suitable for such analyses. The GC would be coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to identify and quantify the compound.

A theoretical data table for the GC analysis of the derivatized this compound could be constructed. This table would typically include parameters such as the type of GC column used, the temperature program of the oven, the carrier gas flow rate, and the resulting retention time of the analyte.

Table 1: Hypothetical Gas Chromatography Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Acquisition Mode | Scan (m/z 40-450) |

| Hypothetical Retention Time | 12.5 minutes (for the derivatized compound) |

It is important to note that the above table is illustrative and based on general principles of GC analysis for similar compounds. Actual experimental conditions and results would need to be determined through empirical research specifically focused on this compound. The lack of published research in this specific area highlights a gap in the analytical chemistry literature for this compound.

Computational Chemistry Studies of 3 Methoxy 3 Methylbutyl Hydrazine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of (3-Methoxy-3-methylbutyl)hydrazine. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying the electronic properties and reactivity of medium-sized organic molecules.

The electronic structure of a molecule governs its chemical behavior. For this compound, DFT calculations can be used to determine key electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various molecular orbitals and electron density distributions.

Key Electronic Properties and Reactivity Descriptors:

| Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. | The presence of the lone pairs on the nitrogen atoms of the hydrazine (B178648) moiety would likely result in a relatively high-energy HOMO, while the LUMO would be associated with antibonding orbitals. The resulting HOMO-LUMO gap would indicate its susceptibility to react with electrophiles. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | For this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. | NBO analysis could reveal the extent of electron delocalization and the nature of the bonds within the molecule, including the interactions between the hydrazine moiety and the alkyl chain. |

Studies on related hydrazine derivatives have shown that the substituent groups can significantly influence the electronic properties and reactivity. acs.orgacs.org For instance, electron-donating groups tend to increase the energy of the HOMO, making the molecule more nucleophilic, while electron-withdrawing groups have the opposite effect. acs.org The methoxy and methyl groups in this compound are electron-donating, which would enhance the nucleophilicity of the hydrazine nitrogen atoms.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction mechanisms. For this compound, theoretical studies could elucidate the pathways of its characteristic reactions, such as condensation with carbonyl compounds to form hydrazones.

Theoretical investigations into the reactions of hydrazine derivatives often reveal the favorability of certain pathways. For example, studies on the reaction of hydrazine derivatives with other molecules have successfully predicted the most likely reaction mechanisms by comparing the energy barriers of different potential pathways. acs.orgacs.org In the context of this compound, DFT could be used to model its reaction with an aldehyde or ketone, calculating the energies of the reactants, intermediates, transition states, and products to determine the most favorable reaction route.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. These simulations are crucial for understanding the flexibility of this compound and its interactions in a solution or with a biological receptor.

The flexible alkyl chain of this compound allows it to adopt various conformations. Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics methods, can identify the most stable conformers and the energy barriers between them.

Conformational Features of this compound:

| Feature | Description |

| Torsional Angles | Rotation around the C-C, C-N, and C-O single bonds leads to different spatial arrangements of the atoms. |

| Intramolecular Hydrogen Bonding | The possibility of hydrogen bonding between the hydrazine protons and the methoxy oxygen could influence conformational preferences. |

Studies on the conformational preferences of hydrazine and its derivatives have highlighted the importance of the gauche and anti conformations around the N-N bond. wayne.eduresearchgate.netdoi.org The presence of the bulky 3-methoxy-3-methylbutyl group would likely introduce additional steric constraints, influencing the preferred conformations. MD simulations can explore the conformational space of the molecule, revealing the relative populations of different conformers at a given temperature. iphy.ac.cn

Understanding how this compound interacts with other molecules is key to predicting its behavior in various environments, including its potential as a ligand for a biological target. MD simulations can be used to model these interactions in detail.

By placing the molecule in a simulation box with solvent molecules (e.g., water), MD can reveal how it is solvated and whether specific hydrogen bonding patterns are formed. Furthermore, if a potential protein target is known, docking studies followed by MD simulations can predict the binding mode and estimate the binding affinity. These simulations provide a dynamic picture of the ligand-receptor complex, showing how the ligand's conformation might adapt to the binding site and which interactions are most important for binding.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling plays a crucial role in modern SAR by allowing for the systematic modification of a lead compound and the prediction of the activity of the resulting analogs.

For this compound, computational SAR studies could involve creating a library of virtual derivatives by modifying the substituent groups. For each derivative, a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) can be calculated. These descriptors can then be used to build a quantitative structure-activity relationship (QSAR) model, which is a mathematical equation that relates the descriptors to the observed biological activity of a set of known compounds.

Applications As a Synthetic Building Block and Reagent in Advanced Organic Chemistry

Role in the Synthesis of Diverse Heterocyclic Compounds

The presence of the hydrazine (B178648) functional group in (3-Methoxy-3-methylbutyl)hydrazine makes it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Preparation of Pyrazole Derivatives

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles with a broad range of biological activities. The Knorr pyrazole synthesis and related methods are common strategies for their preparation, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govchim.itbeilstein-journals.orgorganic-chemistry.orgnih.govnih.govdergipark.org.tr

This compound can be effectively employed in these reactions to introduce a unique N-substituent onto the pyrazole ring. The reaction with a generic 1,3-diketone is depicted in the scheme below. The steric hindrance provided by the 3-methylbutyl group and the presence of the methoxy (B1213986) functionality can influence the regioselectivity of the cyclization and the properties of the resulting pyrazole derivatives.

Scheme 1: General Synthesis of Pyrazole Derivatives R1-C(=O)-CH2-C(=O)-R2 + H2N-NH-(CH2)2-C(CH3)2-OCH3 -> [Pyrazole Derivative] + 2 H2O (1,3-Diketone) (this compound)

Q & A

Q. What are the optimal synthetic routes for (3-Methoxy-3-methylbutyl)hydrazine, and how can purity be maximized?

Methodological Answer:

- Reaction Design: Use condensation reactions between substituted aldehydes/ketones and hydrazine derivatives in ethanol or methanol under reflux (60–80°C). Monitor reaction progress via TLC (e.g., silica gel plates, UV detection) .

- Purification: Recrystallization in ethanol or methanol is effective for removing unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structural analogs with similar polarity .

- Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl compound) and pH (neutral to mildly acidic) to suppress side reactions like over-alkylation .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- Quantitative Analysis: Potassium permanganate reduction assays (λ = 526–546 nm) validate hydrazine content via UV-Vis spectroscopy (molar absorptivity: ~2279 L·mol⁻¹·cm⁻¹) .

- Structural Confirmation:

Q. How do structural analogs of this compound differ in reactivity and biological activity?

Methodological Answer:

- Comparative Analysis: Evaluate substituent effects using a table of analogs (e.g., para-methoxy vs. nitro groups). For example:

| Compound | Substituent Position | Reactivity Profile | Biological Activity |

|---|---|---|---|

| (4-Methoxy-3-nitrobenzyl)hydrazine | para-methoxy, meta-nitro | High electrophilicity | Enzyme inhibition |

| (2-Methoxy-4-nitrophenyl)hydrazine | ortho-methoxy | Reduced steric hindrance | Lower binding affinity |

- Structure-Activity Relationships (SAR): Meta-substituted nitro groups enhance electrophilicity, improving interactions with enzyme active sites .

Advanced Research Questions

Q. How can computational methods predict the catalytic efficiency of this compound in ring-opening metathesis reactions?

Methodological Answer:

- DFT Modeling: Use Gaussian or ORCA software to calculate activation barriers for cycloreversion steps. Compare [2.2.1] vs. [2.2.2] bicyclic hydrazine catalysts, where the latter reduces activation energy by 15–20 kcal/mol .

- Transition State Analysis: Identify steric clashes between methoxy-methylbutyl groups and substrates using NCI (Non-Covalent Interaction) plots .

Q. What thermodynamic principles govern the binding of this compound to biological targets?

Methodological Answer:

- ITC Studies: Measure ΔH (enthalpy) and ΔS (entropy) contributions. Hydrazine derivatives often exhibit enthalpy-driven binding due to desolvation effects (e.g., ΔH = -12 kcal/mol, ΔS = +3 cal/mol·K for pyrazine-MUP-I interactions) .

- NMR Relaxation: Backbone ¹⁵N and methyl ²H dynamics reveal "conformational relay" mechanisms, where ligand binding rigidifies binding pockets but mobilizes adjacent residues .

Q. How do hydrazine derivatives decompose catalytically, and what factors influence hydrogen yield?

Methodological Answer:

- Mechanistic Pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.